molecular formula C7H12N2O B11723065 (1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol

(1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol

Cat. No.: B11723065
M. Wt: 140.18 g/mol
InChI Key: KRRUUFPMKYCIBE-UHFFFAOYSA-N
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Description

(1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol typically involves the reaction of 1-ethyl-5-methyl-1H-pyrazole with formaldehyde under basic conditions. The reaction proceeds through the formation of a hydroxymethyl intermediate, which is then reduced to yield the desired product .

Industrial Production Methods

the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol is not well-documented. like other pyrazole derivatives, it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-4-methyl-1H-pyrazol-5-amine
  • 3-methyl-1H-pyrazol-5-amine
  • 1-ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride

Uniqueness

(1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol is unique due to the presence of the hydroxymethyl group at the 3-position of the pyrazole ring. This functional group imparts distinct chemical reactivity and potential biological activity compared to other pyrazole derivatives .

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

(1-ethyl-5-methylpyrazol-3-yl)methanol

InChI

InChI=1S/C7H12N2O/c1-3-9-6(2)4-7(5-10)8-9/h4,10H,3,5H2,1-2H3

InChI Key

KRRUUFPMKYCIBE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)CO)C

Origin of Product

United States

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